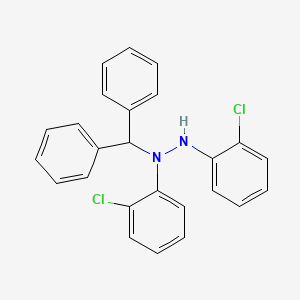

1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine

Description

Structure

3D Structure

Properties

CAS No. |

32812-45-6 |

|---|---|

Molecular Formula |

C25H20Cl2N2 |

Molecular Weight |

419.3 g/mol |

IUPAC Name |

1-benzhydryl-1,2-bis(2-chlorophenyl)hydrazine |

InChI |

InChI=1S/C25H20Cl2N2/c26-21-15-7-9-17-23(21)28-29(24-18-10-8-16-22(24)27)25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18,25,28H |

InChI Key |

PWPDXFILXCJNSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N(C3=CC=CC=C3Cl)NC4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach involving:

- Reduction of benzophenone derivatives to benzhydryl alcohols

- Conversion of benzhydryl alcohols to benzhydryl halides (chlorides)

- Coupling of benzhydryl halides with hydrazine derivatives bearing 2-chlorophenyl groups

Data Table: Summary of Key Preparation Steps and Conditions

Research Findings and Analysis

- The reduction of benzophenone to benzhydryl alcohol using sodium borohydride is a well-established, scalable, and reproducible step, providing high purity intermediates suitable for further transformation.

- The chlorination step with thionyl chloride is efficient but requires careful handling due to the reagent's toxicity and volatility; however, it yields benzhydryl chlorides with minimal side products.

- The nucleophilic substitution with 2-chlorophenyl hydrazine is critical for introducing the hydrazine functionality. Reaction optimization focuses on solvent choice and temperature to maximize yield and purity.

- Copper(I)-catalyzed coupling reactions present an innovative alternative, enabling milder conditions and potentially better selectivity, though their application specifically to this compound requires further exploration.

- Multicomponent reactions and metal-free catalysis are emerging methodologies that may simplify synthesis routes but currently lack specific application data for this compound.

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the chlorophenyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce amines .

Scientific Research Applications

1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, leading to various biological effects. For example, its derivatives have been shown to inhibit angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure .

Comparison with Similar Compounds

Comparison with Similar Hydrazine Derivatives

Structural and Functional Analogues

(a) 1,2-Bis(2-chlorophenyl)hydrazine (b2)

- Structure : Two 2-chlorophenyl groups attached to a hydrazine core.

- Synthesis : Prepared via reduction of 1,2-bis(2-chlorophenyl)diazene .

- Key Differences : Lacks the benzhydryl group, resulting in lower molecular weight and reduced steric hindrance.

(b) Sulfonylhydrazine Prodrugs (e.g., 101M, 90AC, KS119)

- Structure: Feature methylsulfonyl and chloroethyl groups (e.g., 101M: 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-(methylamino)carbonylhydrazine) .

- Synthesis : Derived from bis(sulfonyl)hydrazine precursors via substitution and acylation .

- Activity: Broad-spectrum antineoplastic activity against leukemias, melanomas, and carcinomas . Penetrate the blood-brain barrier and overcome drug resistance . KS119 is activated under hypoxic conditions via nitroreductases, targeting solid tumors .

- Key Differences : Sulfonyl groups enable prodrug activation via hydrolysis or enzymatic reduction, unlike the benzhydryl-chlorophenyl structure.

(c) Hydrazone Derivatives (e.g., DK223, Thiazol-2-yl Hydrazones)

- Structure : Schiff bases formed by hydrazine and carbonyl compounds (e.g., DK223: [1E,2E-1,2-bis(6-methoxy-2H-chromen-3-yl)methylene]hydrazine) .

- Synthesis : Condensation of hydrazines with aldehydes/ketones .

- Activity: DK223 induces keratinocyte migration and fibroblast proliferation via ROS and TGF-β1 pathways . Thiazol-2-yl hydrazones show dual MAO inhibitory activity .

- Key Differences : Conjugated systems in hydrazones enable π-π interactions, influencing receptor binding—distinct from the alkyl/aryl substituents in the target compound.

Physicochemical and Pharmacokinetic Properties

- Stability : Sulfonylhydrazines (e.g., 90AC) resist hydrolysis due to acyl groups , whereas chlorophenylhydrazines may degrade via oxidative pathways.

- Targeting : Sulfonylhydrazines exploit enzymatic activation (e.g., GST/thiols for PNBC ), while the benzhydryl group may facilitate passive diffusion into tissues.

Biological Activity

1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine, a hydrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by two chlorophenyl groups and a benzhydryl moiety, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C19H16Cl2N4

- CAS Number : 32812-45-6

- Molecular Weight : 367.26 g/mol

The structure of this compound is pivotal in understanding its biological interactions. The presence of chlorine atoms enhances lipophilicity, potentially affecting permeability across biological membranes.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. For instance:

- Case Study : In vitro tests demonstrated that this compound inhibited the proliferation of human leukemia HL-60 cells with an IC50 value of approximately 15 µM. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several bacterial strains. The findings suggest moderate to strong activity against gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound could be a candidate for developing new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, this compound has been observed to reduce neuronal cell death and improve cognitive functions.

- Mechanism : The neuroprotective effect is hypothesized to be due to the inhibition of inflammatory cytokines and modulation of neurotransmitter levels .

The biological activities of this compound can be attributed to several mechanisms:

- Caspase Activation : Induction of apoptosis through caspase pathways.

- Oxidative Stress Induction : Generation of ROS leading to cellular damage in cancer cells.

- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in microbial metabolism.

Research Findings

A review of literature reveals diverse studies focusing on the synthesis and biological evaluation of this compound:

- A study published in a peer-reviewed journal highlighted the synthesis and characterization of various hydrazine derivatives, including this compound, noting their potential as anticancer agents .

- Another research effort focused on the antimicrobial evaluation against various pathogens, confirming its efficacy and suggesting further exploration for therapeutic applications .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine?

- Methodological Answer : Synthesis typically involves condensation reactions between hydrazine derivatives and substituted carbonyl precursors. For example, refluxing benzylideneacetone with 2-chlorophenyl hydrazine hydrochloride in ethanol under controlled conditions can yield pyrazoline derivatives, a strategy adaptable to this compound . Optimization may require adjusting reaction time, temperature, and stoichiometry to accommodate steric hindrance from the benzhydryl group.

Q. Which analytical techniques are suitable for characterizing purity and structural integrity?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection is critical to monitor oxidation byproducts (e.g., azobenzene derivatives), as hydrazines are prone to oxidation . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Stability studies should include pH-dependent degradation profiling .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct kinetic studies in buffered aqueous solutions (pH 2–10) at 25–50°C, monitoring decomposition via HPLC. First-order kinetics models can quantify half-lives, while Hammett plots correlate substituent electronic effects with hydrolysis rates, as demonstrated for bis(sulfonyl)hydrazines .

Q. What are the known toxicological profiles of structurally related hydrazine derivatives?

- Methodological Answer : While direct data on this compound is limited, 1,2-diphenylhydrazine toxicity studies (ATSDR, 2020) provide insights. Inhalation and dermal exposure routes in animal models showed hematological effects; however, structural differences (e.g., benzhydryl substitution) necessitate independent in vitro cytotoxicity assays (e.g., MTT or clonogenic survival) .

Advanced Research Questions

Q. What enzymatic pathways activate bioreductive hydrazines in hypoxic tumor microenvironments?

- Methodological Answer : NADH:cytochrome b5 reductase (NBR) and NADPH:cytochrome P450 reductase (NPR) are key enzymes for bioreductive activation. In vitro models (e.g., CHO cells overexpressing NBR/NPR) can validate activation mechanisms, while enzymatic assays with purified reductases quantify activation kinetics .

Q. How does substitution on the hydrazine backbone influence antitumor efficacy and selectivity?

- Methodological Answer : Comparative studies of sulfonyl, acyl, and chloroethyl substituents reveal that electron-withdrawing groups (e.g., methylsulfonyl) enhance stability and enzymatic targeting. Structure-activity relationship (SAR) analysis using murine leukemia L1210 models showed 1,2-bis(methylsulfonyl) derivatives exhibit superior efficacy over tris(sulfonyl) analogs .

Q. What experimental models are optimal for evaluating selective cytotoxicity in hypoxic conditions?

- Methodological Answer : EMT6 murine mammary carcinoma and CHO cells cultured under hypoxia (1% O₂) are validated models. Clonogenic assays and hypoxia-selective cytotoxicity indices (e.g., hypoxia-to-aerobic toxicity ratio) quantify selectivity. In vivo solid tumor models (e.g., BALB/c mice with EMT6 tumors) assess tissue penetration and hypoxic cell targeting .

Q. How can hydrolysis rates be modulated to improve pharmacokinetics for regional chemotherapy?

- Methodological Answer : Substituent engineering at N-1 and N-2 positions alters hydrolysis kinetics. For example, N-1 sulfonyl groups with strong electron-withdrawing effects shorten half-lives, enabling tunable decomposition. Computational modeling (e.g., QSAR) combined with in vitro hydrolysis profiling optimizes pharmacokinetic properties .

Q. What mechanisms underlie the resistance of acylated hydrazines to nonspecific hydrolysis?

- Methodological Answer : Acyl groups reduce electrophilicity at the hydrazine core, minimizing nucleophilic attack by water. Comparative stability studies of acetylated vs. non-acetylated derivatives in phosphate-buffered saline (PBS) at 37°C demonstrate enhanced stability, validated via LC-MS quantification of degradation products .

Q. How do sulfonyl hydrazines compare to nitrosoureas in toxicity profiles and therapeutic indices?

- Methodological Answer :

Unlike nitrosoureas (e.g., BCNU), sulfonyl hydrazines avoid isocyanate byproducts linked to systemic toxicity. Murine studies show higher maximum tolerated doses (MTDs) and cure rates for 1,2-bis(methylsulfonyl) derivatives against L1210 leukemia, supported by histopathological analysis of liver/kidney tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.